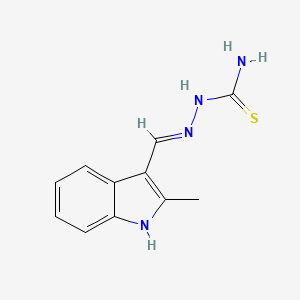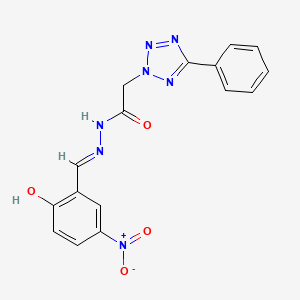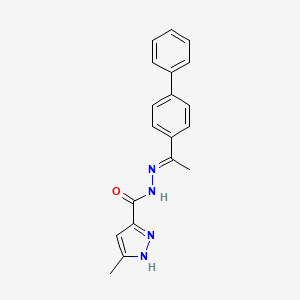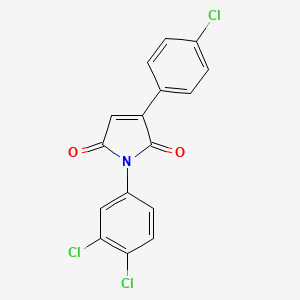![molecular formula C27H25N3O6 B11532018 2-[((1E)-{3-Ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylene)amino]-3A,4,7,7A-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione](/img/structure/B11532018.png)
2-[((1E)-{3-Ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylene)amino]-3A,4,7,7A-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[((1E)-{3-Ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylene)amino]-3A,4,7,7A-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropane]-1,3(2H)-dione is a complex organic compound with a unique spiro structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[((1E)-{3-Ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylene)amino]-3A,4,7,7A-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropane]-1,3(2H)-dione typically involves a multi-step processSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-[((1E)-{3-Ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylene)amino]-3A,4,7,7A-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropane]-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Various substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
2-[((1E)-{3-Ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylene)amino]-3A,4,7,7A-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropane]-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials with specific properties
Mecanismo De Acción
The mechanism of action of 2-[((1E)-{3-Ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylene)amino]-3A,4,7,7A-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropane]-1,3(2H)-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Ethoxy-4-[(E)-({4-[(4-nitrobenzoyl)amino]benzoyl}hydrazono)methyl]phenyl benzoate
- (1E)-4-({4-[(4-Ethoxyphenyl)amino]phenyl}{4-[ethyl(3-sulfobenzyl)amino]-2-methylphenyl}methylene)-N-ethyl-3-methyl-N-(3-sulfobenzyl)-2,5-cyclohexadien-1-iminium .
Uniqueness
The uniqueness of 2-[((1E)-{3-Ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylene)amino]-3A,4,7,7A-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropane]-1,3(2H)-dione lies in its spirocyclic structure and the specific functional groups attached to it. These features confer unique chemical and biological properties that distinguish it from similar compounds .
Propiedades
Fórmula molecular |
C27H25N3O6 |
|---|---|
Peso molecular |
487.5 g/mol |
Nombre IUPAC |
4-[(E)-[3-ethoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione |
InChI |
InChI=1S/C27H25N3O6/c1-2-35-22-13-17(5-10-21(22)36-15-16-3-6-18(7-4-16)30(33)34)14-28-29-25(31)23-19-8-9-20(24(23)26(29)32)27(19)11-12-27/h3-10,13-14,19-20,23-24H,2,11-12,15H2,1H3/b28-14+ |
Clave InChI |
WVKNGKBEFURGMZ-CCVNUDIWSA-N |
SMILES isomérico |
CCOC1=C(C=CC(=C1)/C=N/N2C(=O)C3C4C=CC(C3C2=O)C45CC5)OCC6=CC=C(C=C6)[N+](=O)[O-] |
SMILES canónico |
CCOC1=C(C=CC(=C1)C=NN2C(=O)C3C4C=CC(C3C2=O)C45CC5)OCC6=CC=C(C=C6)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-tert-butyl-N-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B11531942.png)
![3-(benzylsulfanyl)-5-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-1,2-thiazole-4-carbonitrile](/img/structure/B11531943.png)

![(1S,2S,3aR)-7-chloro-1-[(2-methylphenyl)carbonyl]-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11531959.png)


![2-[(4-chlorophenyl)sulfanyl]-N'-[(E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene]acetohydrazide](/img/structure/B11531977.png)
![2-(2-Chloro-benzylidene)-benzo[b]thiophen-3-one](/img/structure/B11531980.png)
![N-[2-(4-methoxyphenoxy)ethyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B11531982.png)
![N-(4-bromophenyl)-4-chloro-6-[4-(3-chlorophenyl)piperazin-1-yl]-1,3,5-triazin-2-amine](/img/structure/B11531992.png)
![3,5-dimethoxy-N'-[(2E)-3-phenylprop-2-enoyl]benzohydrazide](/img/structure/B11531996.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-8-methyl-1,2-bis(propylsulfonyl)indolizine-3-carbohydrazide](/img/structure/B11531998.png)

![N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(2-phenylethyl)acetamide](/img/structure/B11532011.png)
